(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a dichlorobenzyl group, and a carboxylic acid moiety
Mechanism of Action
Target of Action
It is related to 2,4-dichlorobenzyl alcohol, which is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
The local anesthetic action of dichlorobenzyl alcohol, a related compound, is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
Pharmacokinetics
Dichlorobenzyl alcohol is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes .
Result of Action
Dichlorobenzyl alcohol, a related compound, is known to have a direct virucidal effect on respiratory syncytial virus and sars-cov .
Action Environment
It is known that the antimicrobial activity of dichlorobenzyl alcohol maintains for 5 to 10 minutes after brushing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dichlorobenzyl Group: This step usually involves a substitution reaction where a benzyl group is introduced to the pyrrolidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichlorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential use in drug development.
Industry: The compound may have applications in the production of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid
- ®-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid methyl ester
Uniqueness
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(10(14)6-9)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLXJTRXAWYGGM-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661599 | |
Record name | 2-[(2,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217610-34-8 | |
Record name | 2-[(2,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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